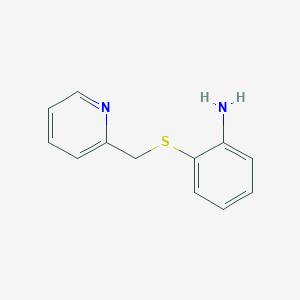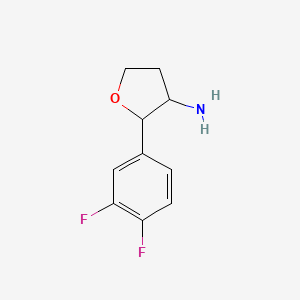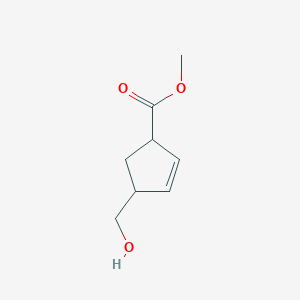
Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclopentene, featuring a hydroxymethyl group and a carboxylate ester group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate involves the solvolysis of (±)-7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one in a mixture of tert-butyl alcohol with water and triethylamine. This is followed by successive treatments with potassium carbonate, sodium borohydride, and diazomethane . The resulting product undergoes further reactions such as hydride reduction, epoxidation, trichloroacetimidation, and acetylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium(VI) oxide-3,5-dimethylpyrazole complex is used for allylic oxidation.
Reduction: Sodium borohydride is commonly used for hydride reduction.
Substitution: Various nucleophiles can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Methyl 4-(carboxymethyl)cyclopent-2-ene-1-carboxylate.
Reduction: Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-methanol.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate depends on its specific application. In general, its reactivity is influenced by the presence of the hydroxymethyl and ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-cyclopentenecarboxylate
- Methyl cyclopentene-1-carboxylate
- Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate
Uniqueness
Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a carboxylate ester group on a cyclopentene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)7-3-2-6(4-7)5-9/h2-3,6-7,9H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQMHKQWJRMQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
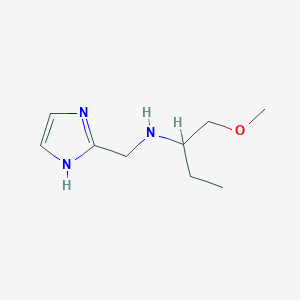

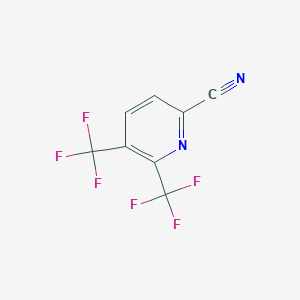
![(E)-3-[3-(Cyclohexanecarbonyl-amino)-phenyl]-acrylic acid methyl ester](/img/structure/B15094777.png)
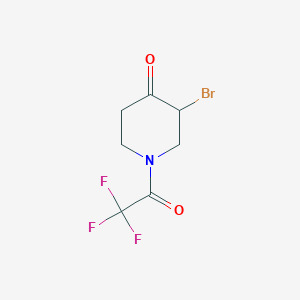
![5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B15094790.png)
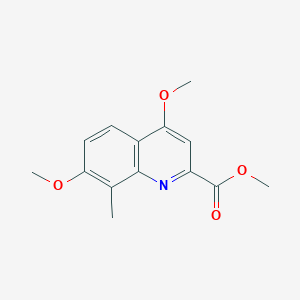
![12-Hydroxy-6-(1-hydroxy-2-methylprop-2-enyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15094803.png)
![8-Methyl-2H-pyrimido[1,2-B][1,2,4,5]tetrazin-6-OL](/img/structure/B15094809.png)
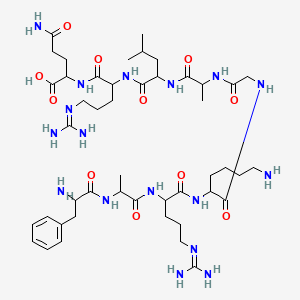
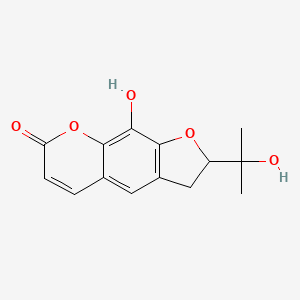
![4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid](/img/structure/B15094822.png)
